molecular formula C46H84NO8P B058019 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine CAS No. 35418-59-8

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine

Cat. No.: B058019
CAS No.: 35418-59-8
M. Wt: 810.1 g/mol
InChI Key: PSVRFUPOQYJOOZ-QNPWAGBNSA-N
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Mechanism of Action

Target of Action

The primary targets of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine are Protein Kinase C (PKC) and Nonselective Cation Channels (NSCC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . NSCCs are ion channels that allow the passage of different types of cations across cell membranes .

Mode of Action

This compound, a diacylglycerol (DAG) containing polyunsaturated fatty acids, can activate PKC . It also has the ability to augment the activity of NSCC . This compound interacts with its targets, leading to changes in the phosphorylation state of proteins (in the case of PKC) and ion flux across cell membranes (in the case of NSCC) .

Biochemical Pathways

The activation of PKC and NSCC by this compound can affect various biochemical pathways. PKC plays a crucial role in several signal transduction cascades and is involved in the regulation of many cellular processes, including cell growth and differentiation . NSCCs are involved in various physiological processes, including the regulation of membrane potential and intracellular calcium levels .

Result of Action

The activation of PKC and NSCC by this compound can lead to various molecular and cellular effects. For instance, the activation of PKC can result in the phosphorylation of target proteins, leading to changes in their activity and function . The augmentation of NSCC activity can lead to changes in ion flux across cell membranes, affecting cellular excitability and other processes .

Preparation Methods

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of stearic acid and arachidonic acid with glycerol, followed by the reaction with phosphocholine . The synthetic route involves the following steps:

    Esterification: Stearic acid and arachidonic acid are esterified with glycerol to form 1-stearoyl-2-arachidonoyl-sn-glycerol.

    Phosphorylation: The resulting diacylglycerol is then phosphorylated with phosphocholine to produce this compound.

Industrial production methods typically involve large-scale esterification and phosphorylation reactions under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, phospholipases for hydrolysis, and various nucleophiles for substitution reactions. The major products formed from these reactions include hydroperoxides, lysophospholipids, and substituted phospholipids .

Comparison with Similar Compounds

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fatty acid composition and its role in activating PKC and other signaling pathways .

Properties

IUPAC Name

[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31-/t44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVRFUPOQYJOOZ-QNPWAGBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H84NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701344787
Record name 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701344787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

810.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(18:0/20:4(5Z,8Z,11Z,14Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

35418-59-8
Record name 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701344787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PC(18:0/20:4(5Z,8Z,11Z,14Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of double bonds in the phospholipid bilayer affect the interaction with amyloid-β (Aβ) peptides?

A1: Research suggests that an increasing number of double bonds in phospholipid bilayers, specifically those containing 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC), influence how Aβ peptides interact with the membrane. Instead of penetrating deeply, the Aβ peptide tends to remain on the surface of the membrane as the double bond count increases []. This interaction is particularly strong between the lysine residue at position 28 (LYS28) of the Aβ peptide and the phospholipids, essentially "anchoring" the peptide to the membrane surface []. This anchoring can impact the peptide's conformation and influence further aggregation of Aβ, a key process in Alzheimer's disease [].

Q2: Can oxidized forms of this compound activate platelets? If so, what are the implications?

A2: Yes, oxidized forms of this compound can indeed activate platelets. Studies have identified specific oxidized derivatives, including 1-stearoyl-2-azelaoyl-sn-glycero-3-phosphocholine, 1-stearoyl-2-glutaroyl-sn- glycero-3-phosphocholine, and 1-stearoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine, which demonstrate this ability at low micromolar concentrations []. Importantly, this platelet activation mechanism appears distinct from pathways triggered by known agonists like platelet-activating factor or thromboxane A2, suggesting a unique mode of action []. This finding has significant implications for understanding the role of oxidized phospholipids in thrombogenic and atherogenic processes, potentially contributing to cardiovascular and inflammatory diseases [].

Q3: How does pressure affect the bilayer phase transition of this compound?

A3: Research using differential scanning calorimetry and light-transmittance measurements under varying pressures has shed light on the phase transition behavior of this compound bilayers []. The presence of four double bonds in the arachidonoyl chain, compared to lipids with fewer unsaturated bonds, doesn't cause further depression of the main transition temperature between the gel and liquid crystalline phases. In fact, six double bonds, as seen in 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine, lead to a slight increase in the transition temperature []. These findings highlight the complex interplay between acyl chain saturation and pressure in determining bilayer phase behavior, with implications for membrane fluidity and function.

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